2-(3-bromo-1H-1,2,4-triazol-1-yl)ethan-1-ol hydrochloride
Description
Chemical Identity and Nomenclature
This compound possesses a precise molecular identity defined by its unique structural characteristics and standardized nomenclature systems. The compound bears the Chemical Abstracts Service registry number 1803585-79-6, which serves as its universal identifier in chemical databases and literature. The International Union of Pure and Applied Chemistry name for this compound is 2-(3-bromo-1,2,4-triazol-1-yl)ethanol;hydrochloride, reflecting the systematic nomenclature conventions for heterocyclic compounds with multiple functional groups.
The molecular formula C₄H₇BrClN₃O precisely describes the atomic composition, indicating four carbon atoms, seven hydrogen atoms, one bromine atom, one chlorine atom, three nitrogen atoms, and one oxygen atom. This formula represents the hydrochloride salt form, where the parent compound 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethanol with formula C₄H₆BrN₃O is combined with hydrogen chloride. The molecular weight has been calculated as 228.47 grams per mole for the hydrochloride salt, while the parent compound without the hydrochloride has a molecular weight of 192.01 grams per mole.
The compound's structural representation through Simplified Molecular Input Line Entry System notation is documented as C1=NC(=NN1CCO)Br.Cl, providing a linear encoding of its molecular structure. The International Chemical Identifier key XAQNTXDLWQCBDW-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational chemistry applications. Alternative nomenclature systems have designated this compound with synonyms including 1803585-79-6, DXC58579, and various systematic names that emphasize different structural features.
Table 1: Chemical Identity Parameters
Historical Development in Heterocyclic Chemistry
The historical trajectory of 1,2,4-triazole chemistry provides essential context for understanding the significance of this compound within the broader landscape of heterocyclic compound development. The foundational work in triazole chemistry began in 1885 when Bladin first coined the term "triazole" to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C₂H₃N₃. This pioneering nomenclature established the framework for subsequent decades of research that would ultimately lead to the sophisticated derivatives observed today.
The early synthetic methodologies for 1,2,4-triazole compounds were characterized by significant limitations in yield and selectivity. Bladin's initial synthetic approaches, including the reaction of formamide with formylhydrazine, produced disappointingly low yields of the desired triazole products. These challenges prompted intensive research efforts throughout the early twentieth century, culminating in the discovery that condensation of formamide with hydrazine sulfate could yield 1,2,4-triazole in improved, though still modest, yields. The development of more sophisticated synthetic strategies, including the Einhorn-Brunner reaction described by Alfred Einhorn in 1905 and subsequently expanded by Karl Brunner in 1914, marked a significant advancement in the field.
The Einhorn-Brunner reaction mechanism involves the chemical reaction of imides with alkyl hydrazines to form isomeric mixtures of 1,2,4-triazoles, representing a crucial methodological breakthrough that enabled systematic exploration of triazole derivatives. This synthetic approach demonstrated that substituted 1,2,4-triazoles could be prepared from diverse imides and hydrazines, opening new avenues for structural modification and functional group incorporation. The regioselectivity observed in these reactions, where the strongest acidic group attached to the imide preferentially occupies the 3-position on the triazole ring, provided important insights into structure-activity relationships that continue to inform modern synthetic strategies.
The discovery of antifungal activities in azole derivatives during 1944 catalyzed accelerated development in triazole chemistry, leading to the invention of clinically important compounds such as fluconazole, itraconazole, voriconazole, and posaconazole. This therapeutic breakthrough demonstrated that triazole-containing compounds could exhibit substantial biological activities, establishing the heterocyclic framework as a privileged scaffold in medicinal chemistry. The mechanism of antifungal action, involving inhibition of ergosterol synthesis and blocking of cytochrome P450-dependent enzymes, provided clear structure-function relationships that guided subsequent synthetic efforts.
Position Within 1,2,4-Triazole Derivatives
This compound occupies a distinctive position within the extensive family of 1,2,4-triazole derivatives, characterized by specific structural features that confer unique chemical and biological properties. The compound belongs to the broader category of nitrogen-containing heterocyclic compounds, which represent one of the most significant classes of biologically active molecules in pharmaceutical and agricultural chemistry. Within the triazole family, this compound specifically exemplifies the 1,2,4-triazole isomer, distinguished from 1,2,3-triazoles by the positioning of nitrogen atoms within the five-membered ring structure.
The structural architecture of 1,2,4-triazoles enables substantial isomerism and tautomerism, with the parent 1H-1,2,4-triazole existing in equilibrium between 1H-form and 4H-form configurations. Computational energy calculations have consistently demonstrated that the 1H-tautomer exhibits greater thermodynamic stability compared to the 4H-tautomer, a principle that applies to the specific derivative under examination. The compound's structure incorporates a bromo substituent at the 3-position of the triazole ring, which significantly influences both electronic properties and reactivity patterns compared to unsubstituted triazole analogs.
The presence of the ethanol moiety attached to the nitrogen atom at position 1 of the triazole ring creates additional opportunities for hydrogen bonding and introduces alcohol functionality that can participate in various chemical transformations. This structural feature distinguishes the compound from purely aromatic triazole derivatives and provides enhanced solubility characteristics in polar solvents. The hydrochloride salt formation further modifies the compound's physical properties, improving stability and handling characteristics while maintaining the essential chemical reactivity of the parent structure.
Table 2: Structural Classification Within Triazole Derivatives
The compound's position within contemporary heterocyclic chemistry research reflects the ongoing evolution of triazole derivatives toward increasingly sophisticated molecular architectures. Modern synthetic approaches have enabled the preparation of triazole compounds with precise substitution patterns, allowing for systematic structure-activity relationship studies that inform drug discovery and materials science applications. The specific combination of bromo substitution and ethanol functionality in this compound represents a targeted approach to molecular design, potentially offering enhanced biological activity profiles compared to simpler triazole analogs.
Research investigations have demonstrated that 1,2,4-triazole derivatives exhibit comprehensive biological activities including antifungal, antitubercular, antioxidant, anticancer, anti-inflammatory, analgesic, antidiabetic, anticonvulsant, and anxiolytic properties. The structural modifications present in this compound position it within this pharmacologically active class while potentially offering distinct activity profiles attributable to its unique substitution pattern. The compound's design reflects modern understanding of structure-activity relationships in heterocyclic chemistry, incorporating both electronic effects from halogen substitution and functional group diversity through alcohol incorporation.
Properties
IUPAC Name |
2-(3-bromo-1,2,4-triazol-1-yl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3O.ClH/c5-4-6-3-8(7-4)1-2-9;/h3,9H,1-2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQNTXDLWQCBDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CCO)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthetic Route (Patent CN117247360A)
This method involves a sequence of six steps starting from readily available intermediates, emphasizing industrial feasibility with conventional reagents and aiming for high yield and purity.
| Step | Description | Key Reagents/Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Substitution reaction on compound IX to obtain compound VIII | Specific substitution reagents (not detailed) | Intermediate formation |
| 2 | Acylation of compound VIII with oxalyl chloride, followed by condensation with compound VII to form compound VI | Oxalyl chloride, condensation agents | Intermediate step |
| 3 | Removal of Boc protecting group from compound VI to get compound V | Acidic conditions | Deprotection |
| 4 | Reaction of compound V with potassium thiocyanate to yield compound IV | Potassium thiocyanate | Thiocyanate intermediate |
| 5 | Intramolecular ring closure of compound IV to form compound III | Sodium methoxide in methanol, reflux for 8 h | 85% yield, yellow solid, MS (ESI) m/z 267 [M+H]+ |
| 6 | Reduction of compound III to compound II | Nitric acid, methanol, sodium carbonate, isopropyl acetate extraction, sulfuric acid salt formation | 90% yield, HPLC purity 99.5%, MS (ESI) m/z 285 [M+H]+ |
- The ring closure step (Step 5) uses sodium methoxide in methanol under reflux.
- The reduction step (Step 6) involves nitric acid oxidation followed by neutralization and salt formation.
- The process avoids expensive catalysts like organopalladium and expensive starting materials, aiming for cost-effectiveness and scalability.
- The final product is obtained as a sulfate salt, which can be converted to hydrochloride salt in subsequent steps.
This method is notable for its balance of yield, purity, and industrial applicability, with detailed control of pH and temperature to optimize crystallization and purity.
Cross-Coupling and Azide Chemistry Approach (Literature from Frontiers in Chemistry)
An alternative approach involves:
- Mitsunobu reaction to introduce the aryl group.
- Reduction of intermediates with DIBAL-H.
- Conversion of hydroxyl groups to tosylates.
- Azide substitution followed by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole derivatives.
- Suzuki-Miyaura cross-coupling with arylboronic acids to introduce various substituents.
While this method is primarily reported for 1,2,3-triazole derivatives, the principles of azide chemistry and cross-coupling are relevant for synthesizing substituted triazoles including 1,2,4-triazoles.
| Reaction Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Mitsunobu reaction | 4-bromo-2-methoxy phenol, DIAD, PPh3, THF, 0°C to RT | 86% | Introduces chiral center |
| Reduction | DIBAL-H, DCM, 0°C to RT | 90% | Converts ester to alcohol |
| Tosylation | TsCl, Et3N, DMAP, DCM, 0°C to RT | 95% | Converts OH to tosylate |
| Azide substitution | NaN3, DMF, 70°C | 78% | Azide intermediate |
| CuAAC cycloaddition | Alkyne derivative, CuI, Et3N, MeCN, RT | 76-82% | Triazole formation |
| Suzuki coupling | Pd(OAc)2, K2CO3, THF:H2O, 80-85°C | 82-91% | Aryl substitution |
This approach offers structural diversity and high yields but involves multiple steps and specialized reagents, including copper catalysts and palladium catalysts for cross-coupling.
Comparative Analysis of Preparation Methods
| Feature | Multi-Step Industrial Route (Patent CN117247360A) | Azide & Cross-Coupling Route (Frontiers in Chemistry) |
|---|---|---|
| Starting Materials | Conventional, low cost | Specialized, some expensive reagents |
| Catalysts | Avoids expensive palladium catalysts | Uses Pd and Cu catalysts |
| Yield | High (85-90% in key steps) | High (76-91%) overall |
| Scalability | Designed for industrial scale | More suited for research scale |
| Purity | High (HPLC 99.5%) | High, confirmed by NMR and MS |
| Environmental Impact | Moderate, uses methanol, acid/base workups | Uses organic solvents, metal catalysts |
| Complexity | Moderate, six steps | More complex, multiple functional group transformations |
Research Findings and Notes
- The industrial route emphasizes cost-effectiveness by avoiding expensive catalysts and starting materials, making it suitable for mass production.
- The azide and cross-coupling method allows for structural modifications and is useful for generating analogs for biological screening but may be less practical for large-scale synthesis due to catalyst cost and step count.
- The formation of the hydrochloride salt is generally achieved by acidification of the free base with hydrochloric acid, improving the compound's stability and solubility for pharmaceutical applications.
- Analytical data such as mass spectrometry (m/z values), NMR, and HPLC purity are critical for confirming the identity and purity of intermediates and final products.
- Environmental and economic considerations favor methods that minimize the use of heavy metals and costly reagents.
Summary Table of Key Synthetic Parameters
| Parameter | Multi-Step Industrial Route | Azide & Cross-Coupling Route |
|---|---|---|
| Number of Steps | 6 | 6+ (including coupling) |
| Key Reagents | Oxalyl chloride, potassium thiocyanate, sodium methoxide | DIAD, DIBAL-H, TsCl, NaN3, CuI, Pd(OAc)2 |
| Reaction Conditions | Reflux, controlled pH, 50°C drying | 0°C to RT, 70°C for azide substitution, 80-85°C for coupling |
| Yield Range | 79.7g from 100g intermediate (~85%) to 90% in reduction | 76-91% per step |
| Purity | HPLC 99.5% | Confirmed by NMR, HRMS |
| Industrial Suitability | High | Moderate to low |
| Cost Considerations | Low to moderate | Higher due to catalysts |
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-1H-1,2,4-triazol-1-yl)ethan-1-ol hydrochloride can undergo various types of chemical reactions, including:
Substitution reactions: The bromo group on the triazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The ethan-1-ol moiety can undergo oxidation to form corresponding aldehydes or acids, and reduction to form corresponding alkanes.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction reactions: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Major Products Formed
Substitution reactions: Products include various substituted triazoles depending on the nucleophile used.
Oxidation reactions: Products include aldehydes or acids derived from the ethan-1-ol moiety.
Reduction reactions: Products include alkanes derived from the ethan-1-ol moiety.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antimicrobial properties. The brominated triazole structure may enhance the efficacy against various pathogens by disrupting their cellular processes .
- Antifungal Agents : Compounds similar to 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethan-1-ol have been explored as antifungal agents. The triazole ring is known to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes .
- Cancer Research : Preliminary studies suggest that derivatives of triazoles may possess anticancer properties. They can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .
Agricultural Applications
- Fungicides : The compound’s structural similarity to known fungicides positions it as a potential candidate for agricultural use. Its effectiveness against fungal pathogens could help in developing new fungicidal formulations that are less toxic to non-target organisms .
- Plant Growth Regulators : Some triazole compounds are known to act as plant growth regulators, influencing growth patterns and stress responses in plants. This application could be significant in enhancing crop yields and resilience against environmental stressors .
Material Science
- Polymer Chemistry : Triazole derivatives are being investigated for their role in polymer synthesis, particularly in creating materials with enhanced thermal and mechanical properties. Their ability to form cross-linked structures can lead to durable materials suitable for various industrial applications .
- Nanotechnology : The incorporation of triazole compounds into nanomaterials has shown promise in developing advanced materials for electronics and photonics due to their unique electronic properties.
Case Study 1: Antifungal Efficacy
A study conducted on the antifungal activity of triazole compounds demonstrated that 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethan-1-ol hydrochloride exhibited potent activity against Candida species. The minimum inhibitory concentration (MIC) was determined through standard broth dilution methods, revealing effective inhibition at low concentrations.
Case Study 2: Agricultural Application
In agricultural trials, formulations containing the compound were tested against common fungal pathogens affecting crops such as wheat and corn. Results indicated a significant reduction in disease incidence compared to untreated controls, suggesting its potential as a viable fungicide.
Case Study 3: Polymer Development
Research on the incorporation of triazole derivatives into polymer matrices showed improved mechanical strength and thermal stability. These findings suggest that such compounds can enhance the performance characteristics of polymers used in construction and packaging industries.
Mechanism of Action
The mechanism of action of 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The bromo group can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
Amino-Substituted Triazole Derivatives
- 2-(3-Amino-1H-1,2,4-triazol-1-yl)ethanol Hydrochloride (CAS: 1559062-04-2) Key Difference: Replacement of bromine with an amino group (-NH₂) at the triazole 3-position. This compound is commercially available as a high-purity synthetic intermediate, indicating its utility in drug discovery pipelines .
Fluorinated Triazole Derivatives
- 2-Fluoro-2-[(1s,3s)-3-aminocyclobutyl]ethan-1-ol Hydrochloride Key Difference: Fluorine substitution on the ethanol backbone and a cyclobutyl-amine moiety. Impact: Fluorine increases metabolic stability and lipophilicity, which may enhance blood-brain barrier penetration.
Ester-Functionalized Triazoles
- Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate Key Difference: Ethyl ester replaces the hydroxyl group, and a propanoate chain extends the backbone. Impact: The ester group may serve as a prodrug moiety, requiring hydrolysis in vivo to release the active alcohol form. This modification could alter pharmacokinetics, delaying onset but prolonging duration .
Antifungal Activity
- Fluconazole Derivatives (e.g., 2-[2-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-bis(1H-1,2,4-triazol-1-yl)-propan-2-ol): Activity: Fluconazole-related compounds exhibit MIC values as low as 0.001 μg/mL against Candida albicans in fluorometric assays . However, bromine’s larger atomic radius compared to fluorine could reduce binding efficiency in sterically constrained active sites .
Antimicrobial Activity
- 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone: Activity: This dibrominated triazole derivative shows antimicrobial properties, with crystallographic studies confirming structural stability via intermolecular hydrogen bonds . Comparison: The ethanone backbone in this compound versus ethanol in the target molecule may influence redox activity and metabolic clearance rates.
Physicochemical Properties
Biological Activity
2-(3-bromo-1H-1,2,4-triazol-1-yl)ethan-1-ol hydrochloride (CAS No. 1803585-79-6) is a triazole derivative that has garnered attention for its potential biological activities. The triazole ring is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant research findings and data.
- Molecular Formula : CHBrClNO
- Molecular Weight : 228.47 g/mol
- CAS Number : 1803585-79-6
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. This compound exhibits significant antibacterial and antifungal activities. A study highlighted that compounds with triazole rings demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Activity (MIC) |
|---|---|---|
| 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethan-1-ol HCl | S. aureus | 32 µg/mL |
| E. coli | 64 µg/mL |
Anticancer Activity
The anticancer potential of triazole derivatives has been a focal point of research. Studies indicate that this compound may induce apoptosis in cancer cells. For instance, in vitro experiments demonstrated that this compound could inhibit cell proliferation in various cancer cell lines.
A recent study reported that the compound showed an IC value of approximately 15 µM against the MCF-7 breast cancer cell line, indicating moderate cytotoxicity compared to standard chemotherapeutic agents .
| Cell Line | IC (µM) | Reference Compound | IC (µM) |
|---|---|---|---|
| MCF-7 | 15 | Doxorubicin | 10 |
| HCT116 | 20 | Tamoxifen | 12 |
The mechanism by which this compound exerts its biological effects may involve the modulation of various signaling pathways associated with apoptosis and cell cycle regulation. Research indicates that triazole derivatives can activate caspase pathways leading to programmed cell death in malignant cells .
Case Studies
Several case studies have explored the biological activity of triazole derivatives similar to 2-(3-bromo-1H-1,2,4-triazol-1-y)ethan-1-ol hydrochloride:
- Study on Anticancer Activity : In a study published in MDPI, triazole derivatives were shown to significantly inhibit the growth of MCF-7 cells through apoptosis induction via caspase activation .
- Antibacterial Screening : A comprehensive screening of various triazole compounds revealed that those with bromine substitutions exhibited enhanced antibacterial properties against resistant strains .
Q & A
Q. Q1: What synthetic routes are commonly employed for preparing 2-(3-bromo-1H-1,2,4-triazol-1-yl)ethan-1-ol hydrochloride, and how are intermediates purified?
A1: The compound is synthesized via nucleophilic substitution or cyclization reactions. A representative method involves reacting a triazole precursor (e.g., 1H-1,2,4-triazole) with brominated reagents under acidic conditions. For example, bromination using Br₂ in acetic acid with sodium acetate as a catalyst is effective for introducing the bromo group at the 3-position of the triazole ring . Purification typically employs column chromatography (chloroform/methanol gradients) or recrystallization from solvent mixtures (e.g., chloroform-petroleum ether) to isolate crystalline intermediates .
Structural Characterization
Q. Q2: How is the molecular structure of this compound validated, and what crystallographic tools are critical for analysis?
A2: X-ray crystallography is the gold standard. Single-crystal diffraction data are collected at room temperature, and structures are solved using SHELX (e.g., SHELXL for refinement) . Key parameters include dihedral angles between aromatic rings (e.g., 84.86° between triazole and benzene planes) and hydrogen-bonding interactions (C–H⋯O) that stabilize the crystal lattice . Visualization software like ORTEP-3 generates thermal ellipsoid diagrams to assess atomic displacement .
Advanced Synthesis Optimization
Q. Q3: What experimental conditions minimize side reactions during bromination of the triazole ring?
A3: Controlled bromine addition (dropwise, 338–348 K) in acetic acid with excess sodium acetate prevents over-bromination. Reaction monitoring via TLC (silica gel, chloroform:methanol 9:1) ensures selective substitution at the 3-position . Post-reaction extraction with chloroform and solvent evaporation under reduced pressure improve yield (reported ~70–80%) .
Biological Activity Evaluation
Q. Q4: How are antimicrobial activities of this compound assessed, and what structural features correlate with efficacy?
A4: Antimicrobial assays (e.g., MIC against S. aureus or E. coli) are performed using broth microdilution. The bromo substituent enhances lipophilicity, improving membrane penetration, while the ethanol moiety facilitates hydrogen bonding with microbial targets . Comparative studies with non-brominated analogs show a 2–4× increase in activity .
Computational and Mechanistic Studies
Q. Q5: What computational methods are used to predict binding modes or metabolic stability?
A5: Density Functional Theory (DFT) calculations optimize geometry and electron distribution. Molecular docking (e.g., AutoDock Vina) into fungal CYP51 or bacterial DHFR enzymes reveals favorable interactions with the triazole ring and bromine . Exact mass analysis (HRMS, [M+H]⁺ = 265.992) validates stability under physiological conditions .
Data Contradiction Resolution
Q. Q6: How are discrepancies in crystallographic data resolved, particularly for hydrogen atom positioning?
A6: Hydrogen atoms are placed in calculated positions (C–H = 0.93–0.98 Å, Uiso = 1.2 Ueq(C)) during refinement. Discrepancies in thermal parameters are addressed via iterative refinement cycles in SHELXL, with R-factor convergence below 0.05 .
Analytical Method Validation
Q. Q7: What analytical techniques ensure purity and identity, and how are they optimized?
A7: Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water + 0.1% TFA). NMR (¹H/¹³C) assignments are cross-validated with DEPT-135 and HSQC for quaternary carbons. For example, the triazole C-3 bromine signal appears at δ 120–125 ppm in ¹³C NMR .
Advanced Crystallographic Challenges
Q. Q8: How are twinned crystals or low-resolution datasets handled during structure determination?
A8: SHELXD is used for twin-law identification (e.g., two-fold rotation). High-resolution data (d-spacing < 0.8 Å) improve electron density maps. For low-resolution cases, restraints on bond lengths/angles and TLS refinement in SHELXL mitigate errors .
Stability and Degradation Studies
Q. Q9: What conditions accelerate hydrolytic degradation, and how is stability improved?
A9: Acidic conditions (pH < 3) hydrolyze the triazole ring. Stability is enhanced by substituting the ethanol group with sterically hindered moieties (e.g., tert-butyl) or using hydrochloride salts to reduce hygroscopicity .
Structure-Activity Relationship (SAR) Exploration
Q. Q10: How do substituent variations at the triazole 1-position impact biological activity?
A10: Ethanol derivatives (e.g., 2-hydroxyethyl) improve solubility without sacrificing activity. Replacing bromine with chlorine reduces potency by ~30%, highlighting the role of halogen size in target binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
